molecular formula C9H7N B1207975 3-Methyleneindolenine CAS No. 40642-83-9

3-Methyleneindolenine

Cat. No. B1207975
CAS RN: 40642-83-9
M. Wt: 129.16 g/mol
InChI Key: BCNUXXXHEIUHJB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-methyleneindolenine is an indole that consists of 3H-indole bearing a methylene substituent at position 3. It has a role as a metabolite.
3-Methylene-indolenine belongs to the class of organic compounds known as indoles and derivatives. These are organic compounds containing an indole, which is a bicyclic ring system made up of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring. 3-Methylene-indolenine is considered to be a practically insoluble (in water) and relatively neutral molecule. Within the cell, 3-methylene-indolenine is primarily located in the membrane (predicted from logP).

Scientific Research Applications

Toxicity Mechanism and Species Selectivity

  • Toxic Metabolite Formation : 3-Methyleneindolenine is implicated in the formation of toxic metabolites from 3-methylindole. These metabolites can cause damage to pulmonary tissues, and their production is species-selective, most notably affecting goats, rats, and rabbits (Kaster & Yost, 1997).
  • Acute Interstitial Pneumonia in Cattle : Increased pulmonary production of 3-methyleneindolenine is associated with acute interstitial pneumonia in feedlot cattle, suggesting its role in lung damage (Loneragan et al., 2001).

Metabolic Pathways and Electrophilic Nature

  • Reactive Intermediate in Protein Binding : 3-Methyleneindolenine acts as a reactive intermediate, binding to proteins in goat lung and human liver microsomal proteins. This binding initiates toxic events (Ruangyuttikarn et al., 1992).
  • Metabolite Identification and Analysis : The metabolites of 3-methylindole, including 3-methyleneindolenine, have been identified and quantified, linking its formation to toxicity (Thornton-Manning et al., 1996).

Effects on Human Lung and Liver Tissues

  • Adduct Formation in Human Tissues : 3-Methyleneindolenine forms adducts in human lung and liver samples, indicating susceptibility to toxicity (Kaster & Yost, 1997).

DNA Adducts and Mutagenic Potential

  • Formation of DNA Adducts : This compound is involved in the formation of DNA adducts, indicating a potential mutagenic and carcinogenic risk (Regal et al., 2001).

Mechanisms in Cytochrome P450-Catalyzed Reactions

  • CYP2F Enzyme Interaction : 3-Methyleneindolenine interacts with CYP2F enzymes, demonstrating its role in dehydrogenation pathways relevant to toxicity (Lanza et al., 1999).

Induction of Lung Enzymes

  • Induction of Pulmonary Enzymes : Metabolites of 3-methyleneindolenine have been shown to induce lung enzymes such as CYP1A1 and CYP2F1, potentially enhancing acute toxicity (Weems & Yost, 2010).

properties

CAS RN

40642-83-9

Product Name

3-Methyleneindolenine

Molecular Formula

C9H7N

Molecular Weight

129.16 g/mol

IUPAC Name

3-methylideneindole

InChI

InChI=1S/C9H7N/c1-7-6-10-9-5-3-2-4-8(7)9/h2-6H,1H2

InChI Key

BCNUXXXHEIUHJB-UHFFFAOYSA-N

SMILES

C=C1C=NC2=CC=CC=C12

Canonical SMILES

C=C1C=NC2=CC=CC=C12

Other CAS RN

40642-83-9

physical_description

Solid

synonyms

3-methylene-indolenine
3-methyleneindolenine
3-methyleneindolenine, conjugate acid

Origin of Product

United States

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 2
3-Methyleneindolenine
Reactant of Route 3
3-Methyleneindolenine
Reactant of Route 4
3-Methyleneindolenine
Reactant of Route 5
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Reactant of Route 6
3-Methyleneindolenine

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